(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II), also known as dichloro(norbornadiene)ruthenium, is a coordination compound featuring ruthenium as the central metal atom. This compound is notable for its unique structure, where the ruthenium atom is coordinated to a norbornadiene ligand and two chloride ions. It is widely used as a catalyst in various chemical reactions due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II) typically involves the reaction of ruthenium trichloride with norbornadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
RuCl3+norbornadiene+reducing agent→(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II)
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of a suitable solvent, such as dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of ruthenium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst for various organic transformations, including hydrogenation, hydroformylation, and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of fine chemicals and pharmaceuticals, as well as in materials science for the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II) involves the coordination of the ruthenium center to various substrates, facilitating their transformation through catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the compound activates hydrogen molecules, enabling their addition to unsaturated substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dichloro(p-cymene)ruthenium(II) dimer
- Tris(triphenylphosphine)ruthenium(II) dichloride
- Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer
Uniqueness
(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II) is unique due to its specific ligand environment and the resulting electronic and steric properties. This uniqueness allows it to catalyze specific reactions with high selectivity and efficiency, distinguishing it from other ruthenium and rhodium complexes.
Eigenschaften
Molekularformel |
C7H8Cl2Ru |
---|---|
Molekulargewicht |
264.1 g/mol |
IUPAC-Name |
bicyclo[2.2.1]hepta-2,5-diene;dichlororuthenium |
InChI |
InChI=1S/C7H8.2ClH.Ru/c1-2-7-4-3-6(1)5-7;;;/h1-4,6-7H,5H2;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
SPWWQFJJSFIUHB-UHFFFAOYSA-L |
Kanonische SMILES |
C1C2C=CC1C=C2.Cl[Ru]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.